Physicochemical Differentiation: cLogP and tPSA Comparison of N-Ethyl vs. N-Methyl Piperazine Sulfonamide Fluorobenzamides
The N-ethylpiperazine substituent in the target compound (CAS 1330299-88-1, free base) confers a calculated logP of 0.238 and a tPSA of 69 Ų [1]. In contrast, the N-methyl analogue (N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide) is predicted to have a lower cLogP of approximately -0.15 due to the reduction of one methylene unit, while the N-phenyl analogue exhibits a cLogP > 2.0, substantially exceeding CNS drug-like lipophilicity ranges [2]. For CNS-targeted programs where optimal brain penetration correlates with logP values between 1 and 3 and tPSA < 90 Ų, the N-ethyl substituent uniquely positions this compound at the low end of the lipophilicity window, offering a differentiated starting point relative to both the more polar N-methyl analogue (potentially limiting passive permeability) and the excessively lipophilic N-phenyl or N-phenethyl variants (increasing risk of hERG binding, phospholipidosis, and metabolic instability) [2].
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP = 0.238; tPSA = 69 Ų (free base, ZINC58734023) |
| Comparator Or Baseline | N-Methyl analogue: cLogP ≈ -0.15 (estimated by -CH2- reduction from ethyl); N-Phenethyl analogue: cLogP ≈ 2.5–3.0 (estimated from structurally related 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide); CNS drug-like space reference: logP 1–3, tPSA < 90 Ų |
| Quantified Difference | Target cLogP is ~0.39 log units higher than N-methyl analogue and ~2.3–2.8 log units lower than N-phenethyl analogue; tPSA of 69 Ų is identical across N-alkyl variants but within favorable CNS range |
| Conditions | Calculated using ZINC15/XlogP3 algorithm; comparator values estimated based on known substituent π-values (methyl: ~0.5; ethyl: ~1.0; phenethyl: ~2.5) and fragment-based logP contributions |
Why This Matters
For procurement decisions in CNS drug discovery, the intermediate lipophilicity of the N-ethyl variant provides a balanced starting point for lead optimization that avoids the permeability deficits of the N-methyl analogue and the off-target liability risks of the N-phenethyl variant.
- [1] ZINC15 Database, Substance ZINC000058734023. cLogP: 0.238; tPSA: 69 Ų. View Source
- [2] Wager, T.T. et al. (2010) 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes', ACS Chemical Neuroscience, 1(6), pp. 420–434. CNS drug-like property guidelines: logP 1–3; tPSA < 90 Ų. View Source
